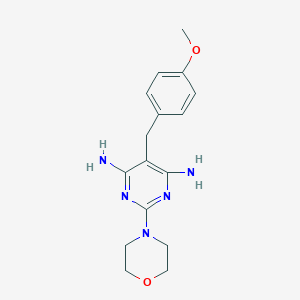
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been widely used in scientific research to study the role of FGFR in various physiological and pathological processes.
Mecanismo De Acción
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine selectively inhibits FGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the phosphorylation of downstream signaling molecules, such as ERK and AKT, which are involved in cell growth and survival. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to be highly selective for FGFR over other receptor tyrosine kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
Biochemical and Physiological Effects
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to have potent anti-tumor activity in vitro and in vivo. It inhibits the growth and survival of cancer cells that are dependent on FGFR signaling, such as multiple myeloma and lung cancer. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to promote wound healing by promoting the migration and proliferation of skin cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine is a highly selective inhibitor of FGFR tyrosine kinase activity, which makes it a valuable tool for studying the role of FGFR in various physiological and pathological processes. However, it has some limitations for lab experiments. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has a relatively short half-life, which makes it difficult to maintain a stable concentration over time. In addition, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the use of 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine in scientific research. One area of interest is the role of FGFR in the development and progression of various types of cancer. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to be effective in inhibiting the growth and survival of cancer cells that are dependent on FGFR signaling, and further research is needed to explore its potential as a cancer therapy. Another area of interest is the role of FGFR in wound healing and tissue regeneration. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to promote wound healing, and further research is needed to explore its potential for tissue engineering and regenerative medicine. Finally, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine may have potential as a tool for studying the role of FGFR in embryonic development and angiogenesis.
Métodos De Síntesis
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-morpholin-4-ylphenol from 4-hydroxybenzaldehyde and morpholine. The second step involves the synthesis of 6-amino-4-pyrimidinol from 2,4-dichloro-5-methoxy-pyrimidine and ammonia. Finally, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine is synthesized by reacting 6-amino-4-pyrimidinol with 4-morpholin-4-ylphenol in the presence of triethylamine and 1,3-dichloro-5,5-dimethylhydantoin.
Aplicaciones Científicas De Investigación
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been extensively used in scientific research to study the role of FGFR in various physiological and pathological processes. It has been shown to inhibit the growth and survival of cancer cells that are dependent on FGFR signaling, such as multiple myeloma and lung cancer. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has also been used to study the role of FGFR in embryonic development, angiogenesis, and wound healing.
Propiedades
Fórmula molecular |
C16H21N5O2 |
|---|---|
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenyl)methyl]-2-morpholin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H21N5O2/c1-22-12-4-2-11(3-5-12)10-13-14(17)19-16(20-15(13)18)21-6-8-23-9-7-21/h2-5H,6-10H2,1H3,(H4,17,18,19,20) |
Clave InChI |
UZLDQNQSANTKCW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



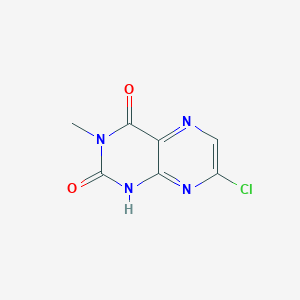
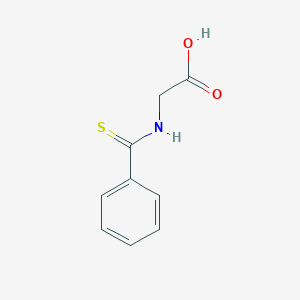
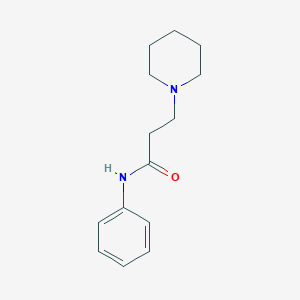
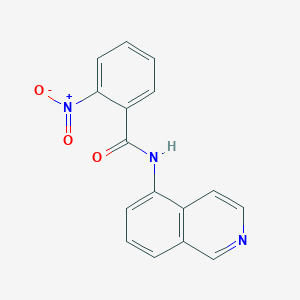
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)

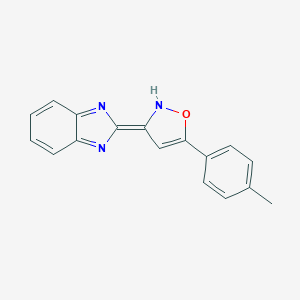
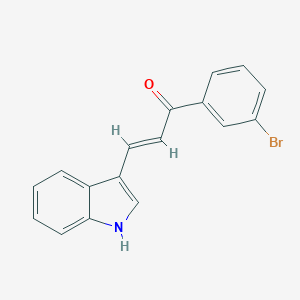
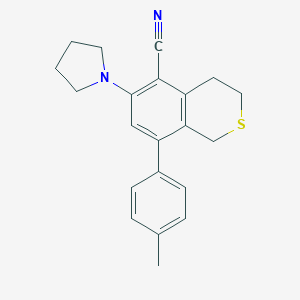
![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)
